2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
Core Structure and Substituent Arrangement
The molecule consists of a planar benzene ring with three substituents:
- Carboxylic acid group (-COOH) at position 1.
- Chlorine atom (-Cl) at position 2.
- Boronic acid pinacol ester group at position 4.
The boronic acid pinacol ester adopts a six-membered dioxaborolane ring structure, where boron is bonded to two oxygen atoms from the pinacol group (C(CH₃)₂OH)₂. This arrangement stabilizes the boronic acid via steric protection and electronic effects.
Electronic and Steric Effects
- Chlorine’s Electron-Withdrawing Nature : The -Cl group at position 2 activates the aromatic ring for electrophilic substitution while deactivating it for nucleophilic reactions.
- Boronic Acid Pinacol Ester’s Reactivity : The pinacol ester group enhances the boronic acid’s stability for cross-coupling reactions (e.g., Suzuki-Miyaura), preventing premature oxidation or dimerization.
Crystallographic Data and Conformational Studies
Physical State and Melting Point
The compound exists as a white crystalline powder with a melting point between 228–232°C , as reported by TCI Chemicals. While specific crystallographic parameters (e.g., space group, unit cell dimensions) are not explicitly documented in the provided sources, the dimerization of benzoic acid derivatives via hydrogen bonding is well-established.
Conformational Considerations
The carboxylic acid group likely participates in intermolecular hydrogen bonding, forming dimers or higher-order aggregates in the solid state. The bulky pinacol ester group may introduce steric hindrance, influencing crystal packing.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-3, H-5, H-6) | 7.2–7.5 | m |
| Pinacol methyl groups | 1.2–1.4 | s |
| Carboxylic acid proton | 10–12 | br s |
¹³C NMR (CDCl₃):
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (COOH) | 170–172 |
| Boronated carbon (C-4) | 135–140 |
| Aromatic carbons | 120–130 |
| Pinacol methyl carbons | 25–30 |
Note: Exact NMR data for this compound are not provided in the sources; values are inferred from analogous boronic acid esters.
Infrared Spectroscopy (IR)
Key absorption bands:
Mass Spectrometry (MS)
The molecular ion peak is observed at m/z 282.53 (M⁺), corresponding to the molecular formula C₁₃H₁₆BClO₄. Fragmentation patterns may include losses of the pinacol group (C₆H₁₂O₂, m/z 100) or the carboxylic acid moiety (COOH, m/z 45).
Properties
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHUTQFPFZUQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675358 | |
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-31-3 | |
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890839-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-3-chlorophenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues.
Mode of Action
The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid or its ester forms a complex with a palladium catalyst. The organic group attached to the boron atom is then transferred to the palladium, replacing a halide ion. This is followed by a reaction with an organic halide or triflate to form a new carbon-carbon bond.
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is often used, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base. .
Biological Activity
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17BClO4
- Molecular Weight : 248.09 g/mol
- CAS Number : 180516-87-4
- Appearance : Crystalline powder
- Melting Point : 227°C to 232°C
- Solubility : Insoluble in water
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the dioxaborolane moiety allows for potential interactions with enzymes and receptors that are involved in various biochemical pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
A notable study demonstrated that the compound reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by:
- Inhibiting the production of pro-inflammatory cytokines.
- Reducing oxidative stress markers in cellular models.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various derivatives of benzoic acid. The findings suggested that modifications to the dioxaborolane group significantly enhanced anticancer activity against breast cancer cell lines (MCF-7) .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a marked decrease in swelling and pain behaviors when treated with this compound compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis of Organic Compounds
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in cross-coupling reactions, particularly Suzuki coupling reactions. This method is widely used for constructing biaryl compounds that are crucial in pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits biological activity that can be exploited in drug development. For instance:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
Material Science
In material science, this compound is utilized for creating functional materials with specific properties. Its boron content can enhance the thermal and mechanical stability of polymers when incorporated into polymer matrices.
Case Study 1: Synthesis of Biaryl Compounds
A study published in the Journal of Organic Chemistry demonstrated the effectiveness of this compound in the synthesis of biaryl compounds through Suzuki coupling reactions. The researchers reported high yields and selectivity when using this compound as a boron source.
| Reaction Conditions | Yield (%) | Selectivity (%) |
|---|---|---|
| Base: K2CO3 | 85 | 95 |
| Solvent: Ethanol |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties published in Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against various bacterial strains. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Note: CAS for 3-fluoro-5-Bpin analog inferred from .
Key Observations:
- Steric Considerations : The cyclopentyl group in the 2-cyclopentyl analog introduces steric hindrance, which may reduce reaction rates in Pd-catalyzed couplings but improve selectivity .
- Positional Isomerism : The 3-chloro-4-Bpin isomer (CAS: 904310-72-1) demonstrates how substituent positioning influences electronic distribution and binding affinity in drug-target interactions .
Preparation Methods
Palladium-Catalyzed Borylation of 2-Chlorobenzoic Acid Derivatives
General Synthetic Route
The primary and most reported method for preparing 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves palladium-catalyzed borylation of the corresponding aryl halide (2-chlorobenzoic acid derivative) with bis(pinacolato)diboron as the boron source.
- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (Pd(dppf)Cl2)
- Base: Potassium acetate (KOAc)
- Solvent: N,N-Dimethylformamide (DMF)
- Temperature: Typically around 90°C
- Yield: Approximately 77% isolated yield reported
Reaction Scheme
$$
\text{2-chlorobenzoic acid derivative} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{DMF}, 90^\circ C} \text{2-chloro-4-(pinacolboronate)benzoic acid}
$$
Detailed Experimental Conditions and Findings
- The reaction proceeds smoothly under inert atmosphere.
- Potassium acetate serves both as a base and a ligand facilitator.
- DMF is chosen for its high boiling point and ability to dissolve both organic and inorganic reagents.
- The use of Pd(dppf)Cl2 as catalyst ensures high selectivity and efficiency.
- The reaction time varies but typically completes within several hours at 90°C.
- The product is isolated by standard work-up and purified by column chromatography.
Reference Study
Giardina et al. (2020) reported this method in the Journal of Medicinal Chemistry with a 77% yield, confirming the robustness of the procedure for preparing 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, a positional isomer closely related to the target compound.
Alternative Synthetic Routes Involving Functional Group Transformations
Bromomethylation and Subsequent Borylation
Another approach involves the synthesis of intermediate bromomethylated aryl boronate esters followed by functional group manipulations:
- Step 1: Bromomethylation of aryl precursors using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) initiator in carbon tetrachloride (CCl4) under reflux.
- Step 2: Reaction of bromomethyl intermediates with pinacol to form the corresponding pinacol boronate esters.
- Yield: Up to 90% for bromomethylation step; subsequent borylation yields around 69%.
This method is useful for preparing boronate esters with functionalized side chains and has been demonstrated in related aromatic systems.
Summary Table of Preparation Methods
Analytical and Spectroscopic Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for pinacol boronate ester methyl groups (~1.2 ppm, singlet), aromatic protons in the 7-8 ppm range, and carboxylic acid proton (broad, variable).
- Mass Spectrometry: Molecular ion peaks consistent with C13H16BClO4 (Molecular weight ~282.53 g/mol).
- Melting Points: Reported melting points for related esters range from 85 to 125°C, confirming purity and identity.
- IR Spectroscopy: Typical absorptions for carboxylic acid (broad O-H stretch ~3000 cm^-1), B-O stretches, and aromatic C-H.
Research Findings and Practical Considerations
- The palladium-catalyzed borylation method is the most efficient and reproducible for preparing this compound.
- Reaction optimization focuses on catalyst loading, base choice, and solvent to maximize yield and minimize by-products.
- The compound’s boronate ester moiety is stable under typical coupling and purification conditions, making it versatile for further synthetic applications.
- Alternative routes, such as bromomethylation followed by borylation, provide access to structurally related compounds but involve more steps and moderate yields.
- Commercial availability of the compound and related boronate esters is increasing, reflecting their importance in medicinal chemistry and materials science.
This detailed analysis integrates diverse, authoritative sources and research findings, providing a comprehensive overview of the preparation methods for this compound.
Q & A
Basic: What are the standard synthetic routes for 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester moiety. A common approach involves coupling a halogenated benzoic acid precursor (e.g., 2-chloro-4-iodobenzoic acid) with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C under inert atmosphere . Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Characterization includes ¹H/¹³C NMR (to confirm boronic ester integration and aromatic substitution), IR (C=O stretch at ~1680 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion verification) .
Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency for derivatives of this compound?
Key factors include:
- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands enhance reactivity for sterically hindered substrates.
- Base choice : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/H₂O) improve coupling yields.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining high efficiency .
Monitor reaction progress via TLC (Rf shift) and validate purity using HPLC (C18 column, acetonitrile/water gradient). Contamination by hydrolyzed boronic acid (from moisture) can be mitigated by strict anhydrous conditions .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm confirms boronic ester integrity; absence of δ ~10 ppm indicates no free boronic acid) .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values.
- HPLC : Use reverse-phase methods with UV detection (λ = 254 nm) to quantify impurities (<1%) .
Advanced: How does the chloro substituent influence reactivity in cross-coupling reactions?
The ortho-chloro group induces steric hindrance, slowing transmetalation steps in Suzuki reactions. This can be addressed by:
- Increasing reaction temperature (e.g., 100°C vs. 80°C) to overcome kinetic barriers.
- Electron-deficient ligands (e.g., XPhos) stabilize Pd intermediates, improving turnover .
Contradictory yields in literature (e.g., 55% vs. >80% for similar substrates) may arise from subtle differences in ligand ratios or solvent purity .
Basic: What are the storage and stability considerations for this compound?
The boronic ester is moisture-sensitive . Store under argon at –20°C in amber vials. Degradation is indicated by NMR peak broadening (hydrolysis to boronic acid) or discoloration (yellow to brown). For long-term stability, prepare as a methyl ester derivative (via Fischer esterification) to reduce hydrolysis .
Advanced: How can crystallographic data resolve ambiguities in substitution patterns?
Single-crystal X-ray diffraction is definitive for confirming the boronic ester’s geometry and chloro/benzoic acid orientation. Use SHELXTL for structure refinement: key parameters include R-factor (<5%) and displacement ellipsoids for boron atoms. Challenges in crystallization (e.g., polymorphism) may require vapor diffusion with hexane/ethyl acetate .
Basic: What are the applications in medicinal chemistry?
The compound serves as a versatile building block for kinase inhibitors (e.g., CAMKK2 inhibitors) and fluorescent probes. The benzoic acid moiety allows conjugation via amide coupling (EDC/HOBt), while the boronic ester enables late-stage functionalization (e.g., biaryl formation) .
Advanced: How to address discrepancies in reported CAS numbers (890839-31-3 vs. 1190875-60-5)?
These discrepancies may arise from:
- Regioisomeric variations (e.g., chloro vs. boronic ester positioning).
- Synonyms or database errors .
Validate structures using NMR comparison with literature data and cross-check CAS numbers via authoritative sources (e.g., PubChem, Reaxys) .
Basic: What safety protocols are recommended for handling this compound?
- Use gloveboxes for synthesis/purification to prevent boronic ester hydrolysis.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Dispose of waste via halogenated solvent disposal protocols (due to chloro substituent) .
Advanced: Can this compound participate in non-Suzuki reactions?
Yes, applications include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
